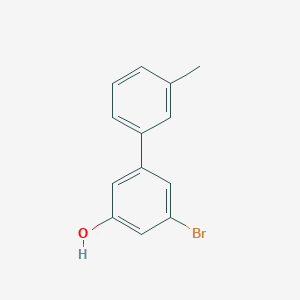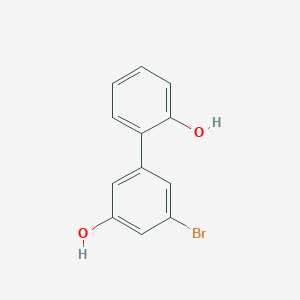
3-Bromo-5-(2-hydroxyphenyl)phenol, 95%
Übersicht
Beschreibung
3-Bromo-5-(2-hydroxyphenyl)phenol, 95% (BPHP) is an organic compound that has been used in various scientific research applications. BPHP is an aromatic compound belonging to the phenol family, and it is a brominated derivative of the phenolic compound 2-hydroxyphenol. BPHP is a versatile compound that has been utilized for a wide range of scientific research applications, including organic synthesis and the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has been used in various scientific research applications, including organic synthesis, the study of biochemical and physiological effects, and the development of pharmaceuticals. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has been used in the synthesis of various compounds, such as flavonoids, isoflavones, and coumarins. It has also been used in the study of the biochemical and physiological effects of various compounds, such as drugs and hormones. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has also been used in the development of pharmaceuticals, such as antifungal agents and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% is not completely understood. However, it is believed that 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% acts as a competitive inhibitor of enzymes involved in the metabolism of drugs and hormones. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% is also believed to act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has also been shown to reduce the risk of certain types of cancer, such as breast cancer. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has also been shown to have anti-bacterial and anti-fungal effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-5-(2-hydroxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% is a relatively inexpensive compound and is widely available. It is also a relatively stable compound, which makes it ideal for use in laboratory experiments. Additionally, 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% is a relatively non-toxic compound, which makes it safe to use in laboratory experiments.
However, there are also some limitations to the use of 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% in laboratory experiments. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% is a highly reactive compound, which can make it difficult to use in certain experiments. Additionally, 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-Bromo-5-(2-hydroxyphenyl)phenol, 95%. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% could be used in the development of new drugs and pharmaceuticals. 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% could also be used in the development of new compounds for use in organic synthesis. Additionally, 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% could be used in the development of new compounds for use in the study of biochemical and physiological effects. Finally, 3-Bromo-5-(2-hydroxyphenyl)phenol, 95% could be used in the development of new compounds for use in the study of the mechanism of action of various compounds.
Synthesemethoden
3-Bromo-5-(2-hydroxyphenyl)phenol, 95% can be synthesized through several methods. The most common method is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide in the presence of a base. This reaction produces a brominated phenol, such as 3-Bromo-5-(2-hydroxyphenyl)phenol, 95%. Other methods of synthesis include the reaction of a phenol with an alkyl iodide, the reaction of a phenol with a brominated alkyl halide, and the reaction of a phenol with a brominated alkene.
Eigenschaften
IUPAC Name |
3-bromo-5-(2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWNPOJXWRWQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Br)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686353 | |
| Record name | 5'-Bromo[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-hydroxyphenyl)phenol | |
CAS RN |
1262003-36-0 | |
| Record name | 5'-Bromo[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



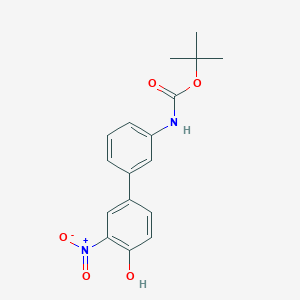

![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)

![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)

![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)
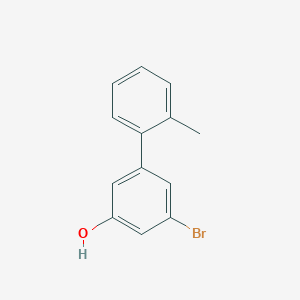
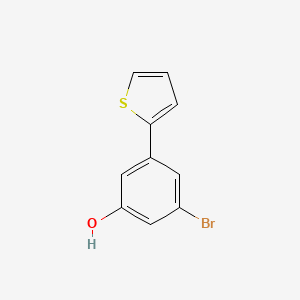

![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)
